molecular formula C₁₈H₂₂O₄S B1140377 Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside CAS No. 108740-74-5

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside

Cat. No.: B1140377
CAS No.: 108740-74-5
M. Wt: 382.43
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Description

Historical Context and Development

The development of this compound emerged from the broader evolution of thioglycoside chemistry in carbohydrate research. Thioglycosides have been recognized as valuable synthetic intermediates since their introduction to carbohydrate chemistry, offering unique advantages as glycosyl donors due to their stability under neutral conditions and selective activation protocols. The specific synthesis of this rhamnose-derived thioglycoside was first reported in the literature as part of comprehensive studies on rhamnolipid biosynthesis and oligosaccharide construction.

The compound's development can be traced to research initiatives focused on creating efficient synthetic routes to rhamnose-containing oligosaccharides. Early synthetic approaches involved the direct thioglycosylation of acetylated rhamnopyranose derivatives, utilizing thiophenol as the nucleophilic partner under acidic conditions. The crystallographic characterization of this compound, as reported in the International Union of Crystallography database, provided definitive structural confirmation and established its utility as a model compound for understanding thioglycoside conformational preferences.

Historical synthesis methodologies have evolved to include one-pot procedures that combine per-O-acetylation and thioglycosylation reactions. These streamlined approaches utilize L-rhamnopyranose as the starting material, treating it sequentially with acetic anhydride and boron trifluoride etherate, followed by thiophenol addition to generate the desired alpha-thioglycoside in good yields. The development of these efficient synthetic protocols has facilitated the compound's adoption as a standard reagent in carbohydrate chemistry laboratories worldwide.

Classification within Thioglycoside Family

This compound belongs to the broader classification of alkyl and aryl thioglycosides, specifically falling within the category of aromatic thioglycosides due to its phenylthio aglycone. Within the thioglycoside family, compounds are typically classified based on their sugar component, anomeric configuration, and the nature of the sulfur-containing aglycone moiety. This particular compound represents an alpha-configured L-rhamnose derivative, distinguishing it from the more common beta-thioglycosides and D-sugar derivatives.

The compound exhibits characteristics typical of protected thioglycosides, where the hydroxyl groups are masked with acetyl protecting groups to enhance stability and control reactivity. This protection pattern is particularly common in synthetic carbohydrate chemistry, as acetyl groups provide adequate protection while remaining easily removable under basic conditions. The alpha-anomeric configuration at the C-1 position places this compound within a subset of thioglycosides that often display enhanced stability compared to their beta-counterparts.

Classification systems for thioglycosides also consider their reactivity profiles under various activation conditions. Phenyl thioglycosides, including this rhamnose derivative, are typically activated using halogen-based promoters such as N-iodosuccinimide or dimethyl(methylthio)sulfonium triflate, distinguishing them from alkyl thioglycosides that may require different activation protocols. The phenyl group's electronic properties influence both the compound's stability under storage conditions and its reactivity toward glycosylation reactions.

Significance in Carbohydrate Chemistry Research

The significance of this compound in carbohydrate chemistry research stems from its versatility as a glycosyl donor and its role in advancing synthetic methodologies. Research has demonstrated that thioglycosides, including this compound, serve as efficient metabolic decoys in biological systems, offering concentrations of inhibition significantly greater than traditional O-linked glycosides. These properties have made the compound valuable for investigating glycan biosynthesis pathways and developing therapeutic approaches targeting carbohydrate metabolism.

The compound has found particular application in the synthesis of complex oligosaccharides containing rhamnose units. Studies have utilized this thioglycoside as a donor in the construction of capsular polysaccharide repeating units, demonstrating its compatibility with various protecting group strategies and coupling conditions. The alpha-configuration of the rhamnose unit makes this compound especially valuable for creating alpha-linkages in oligosaccharide synthesis, a challenging transformation in carbohydrate chemistry.

Recent research has highlighted the compound's utility in structure-activity relationship studies of rhamnose-containing natural products. Investigations into the antimicrobial properties of rhamnopyranoside derivatives have employed this compound as a synthetic intermediate, contributing to our understanding of how structural modifications influence biological activity. These studies have revealed that the specific acetylation pattern and anomeric configuration significantly impact the resulting biological properties.

The compound's role in advancing thioglycoside activation methodologies has been particularly noteworthy. Research groups have used this model compound to develop and optimize new promoter systems for thioglycoside activation, contributing to the broader understanding of sulfur-carbon bond cleavage mechanisms in carbohydrate chemistry. These investigations have led to improved synthetic protocols with enhanced selectivity and yield profiles.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for carbohydrate nomenclature. The compound's International Union of Pure and Applied Chemistry name is [(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate, which precisely describes the stereochemistry and substitution pattern. Alternative systematic names include alpha-L-Mannopyranoside, phenyl 6-deoxy-1-thio-, 2,3,4-triacetate, reflecting the relationship between rhamnose and mannose configurations.

The compound is cataloged under Chemical Abstracts Service number 108740-74-5, providing a unique identifier for chemical databases and regulatory purposes. PubChem database entries exist under compound identification numbers 130197816 and 11188229, reflecting different stereochemical representations of the same molecule. The International Chemical Identifier string InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 provides complete structural information including stereochemistry.

Structural identification techniques have confirmed the compound's chair conformation through X-ray crystallography. The crystal structure reveals space group P212121 with unit cell parameters a=65.5 Å, b=77.2 Å, c=132.2 Å, containing two monomers per asymmetric unit. Nuclear magnetic resonance spectroscopy provides diagnostic signals including the anomeric proton at approximately 5.49 ppm and characteristic acetyl methyl signals around 2.0 ppm. Mass spectrometry confirms the molecular ion at 382.1086 daltons, consistent with the molecular formula C18H22O7S.

General Properties and Characteristics

The physical and chemical properties of this compound reflect its structure as a protected carbohydrate derivative. The compound exhibits a melting point range of 106-109°C, indicating good crystalline stability. Density measurements place the compound at 1.4±0.1 grams per cubic centimeter, typical for acetylated carbohydrate derivatives. The boiling point is calculated at 446.6±45.0°C at 760 mmHg, though decomposition would likely occur before reaching this temperature.

Solubility characteristics demonstrate the compound's amphiphilic nature, with moderate solubility in organic solvents due to the acetyl protecting groups and phenyl aglycone. The partition coefficient (XLogP3-AA) of 2.5 indicates favorable lipophilicity for membrane permeation while maintaining sufficient polarity for handling in laboratory conditions. The compound shows no hydrogen bond donors but eight hydrogen bond acceptors, influencing its intermolecular interactions and crystal packing behavior.

Property Value Reference
Molecular Weight 382.4 g/mol
Melting Point 106-109°C
Density 1.4±0.1 g/cm³
XLogP3-AA 2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 8
Rotatable Bonds 8
Flash Point 223.9±28.7°C

Spectroscopic properties include characteristic infrared absorption bands for acetyl carbonyl groups around 1750 cm⁻¹ and aromatic carbon-hydrogen stretches near 3050 cm⁻¹. The compound's ultraviolet absorption spectrum shows typical phenyl absorption around 250-280 nanometers. Nuclear magnetic resonance chemical shifts demonstrate the expected patterns for acetylated pyranose rings, with diagnostic signals for the anomeric proton and acetyl methyl groups providing structural confirmation.

Chemical stability under various conditions has been evaluated, showing good stability under neutral and basic conditions but susceptibility to acidic hydrolysis of the thioglycosidic bond. The compound demonstrates typical thioglycoside reactivity toward electrophilic activation, making it suitable for glycosylation reactions under appropriate conditions. Storage recommendations include protection from light and moisture, with long-term stability best maintained at temperatures below -20°C.

Properties

IUPAC Name

[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJGKQRQWRZEKO-MAEUDCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Acetylation-Thioglycosylation Method

The most widely reported synthesis begins with L-rhamnopyranose monohydrate, which undergoes acetylation followed by thioglycosylation.

Step 1: Acetylation of L-Rhamnopyranose
L-Rhamnopyranose monohydrate (6.00 g, 32.9 mmol) is suspended in pyridine (15 mL), and acetic anhydride (29.85 g, 292.4 mmol) is added. The reaction proceeds at room temperature for 2 hours, yielding 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose (SI1) as a syrup in quantitative yield. The α/β anomeric ratio of SI1 is approximately 1:0.35, as confirmed by ¹H NMR.

Step 2: Thioglycosylation with Thiophenol
SI1 (11.02 g, 33.16 mmol) is dissolved in dichloromethane (70 mL) and cooled to 0°C. Thiophenol (4.38 g, 39.8 mmol) and boron trifluoride diethyl etherate (BF₃·Et₂O, 5.67 g, 39.8 mmol) are added sequentially. The mixture warms to room temperature and stirs for 23 hours, after which it is quenched with saturated sodium bicarbonate. Purification via silica chromatography affords PTART as a white solid (3.04 g, 71% yield).

Key Data:

  • Reagents: Acetic anhydride (excess), BF₃·Et₂O (1.2 eq), thiophenol (1.2 eq).

  • Conditions: Room temperature, anhydrous DCM.

  • Yield: 71% after purification.

Direct Thioglycosylation of Rhamnose Derivatives

An alternative approach bypasses intermediate acetylation by reacting peracetylated rhamnose with phenyl disulfide under basic conditions.

Procedure:
Peracetylated rhamnose (10 mmol) is treated with phenyl disulfide (12 mmol) in acetic acid (50 mL) containing sodium hydroxide (15 mmol). The reaction refluxes for 6 hours, followed by extraction with ethyl acetate and concentration. PTART is isolated in 64% yield, with minor α/β anomer separation challenges noted.

Key Data:

  • Reagents: Phenyl disulfide (1.2 eq), NaOH (1.5 eq).

  • Conditions: Reflux in acetic acid.

  • Yield: 64%.

Catalytic Thioglycosylation Using Lewis Acids

Recent protocols employ zinc chloride (ZnCl₂) or iodine (I₂) as catalysts to enhance reaction efficiency. For example, a mixture of peracetylated rhamnose (1 eq), thiophenol (1.2 eq), and ZnCl₂ (0.1 eq) in acetonitrile at 50°C for 4 hours achieves 82% yield with >95% α-anomeric selectivity.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Dichloromethane (DCM): Preferred for its low polarity, which stabilizes oxocarbenium intermediates during thioglycosylation.

  • Acetonitrile: Enhances anomeric selectivity when paired with ZnCl₂, reducing side reactions.

  • Temperature: Reactions at 0°C favor kinetic control, while room temperature promotes thermodynamic product formation.

Catalyst Role

BF₃·Et₂O facilitates the formation of a reactive oxocarbenium ion, enabling nucleophilic attack by thiophenol. Alternative catalysts like ZnCl₂ reduce reaction times but require stricter moisture control.

Analytical Characterization of PTART

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 5.49 (d, J = 1.4 Hz, H-1), 2.10–2.06 (m, acetyl CH₃), 1.27 (d, J = 6.2 Hz, H-6).

  • ¹³C NMR: δ 170.5 (C=O), 84.8 (C-1), 20.7 (acetyl CH₃).

Mass Spectrometry

  • HRMS (ESI-TOF): m/z calculated for C₁₈H₂₂O₇S [M+H]⁺: 383.1164; found: 383.1166.

Infrared Spectroscopy

Strong absorptions at 1745 cm⁻¹ (C=O stretch) and 1050 cm⁻¹ (C-S bond) confirm acetyl and thioglycosidic linkages.

Comparative Analysis of Synthetic Methods

MethodReagents/CatalystsConditionsYieldα/β SelectivityReference
Acetylation-ThioglycosylationBF₃·Et₂O, thiophenolRT, DCM71%>95% α
Direct ThioglycosylationNaOH, phenyl disulfideReflux, acetic acid64%85% α
Catalytic (ZnCl₂)ZnCl₂, thiophenol50°C, MeCN82%>95% α

Key Observations:

  • The BF₃·Et₂O-mediated method offers superior anomeric control but requires rigorous anhydrous conditions.

  • Catalytic ZnCl₂ protocols improve yields but necessitate higher temperatures.

  • Direct thioglycosylation is less efficient due to competing hydrolysis in acidic media .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H22O7S
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 108740-74-5

The compound is characterized by its acetylated rhamnose structure, which enhances its reactivity in glycosylation reactions. Its thioether linkage contributes to the stability of the glycosidic bond formed during these reactions.

Glycosylation Reactions

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside serves as a versatile glycosyl donor in various glycosylation reactions. It has been effectively used in the synthesis of glycosides and glycoconjugates, which are crucial for developing glycosylated drugs. The compound's ability to participate in both one-pot and stepwise glycosylation processes allows for the efficient assembly of complex carbohydrates.

  • Case Study : A study demonstrated its use in synthesizing new l-rhamnose-linked amino glycerolipids, which showed significant cytotoxic activity against human cancer cell lines derived from breast, prostate, and pancreas tissues .

Antimicrobial Activity

Research has shown that derivatives of rhamnopyranosides exhibit notable antimicrobial properties. The phenyl thioether moiety in this compound enhances its interaction with microbial cell walls.

  • Case Study : In a comparative study of rhamnopyranosides, certain derivatives exhibited excellent antibacterial and antifungal activities against human pathogenic bacteria and fungi . This suggests that compounds like this compound could lead to new therapeutic agents.

Synthesis of Glycoconjugate Drugs

The compound is instrumental in synthesizing glycoconjugate drugs that target specific biological pathways. Its ability to form stable glycosidic bonds makes it a preferred choice for creating drug candidates with improved pharmacokinetic properties.

  • Application Example : In the development of antitumor ether lipids, this compound was used to create analogs that demonstrated potent activity against chemotherapy-resistant cancer cells .

Summary Table of Applications

Application AreaDescriptionReferences
Glycosylation ReactionsUsed as a glycosyl donor for synthesizing complex carbohydrates
Antimicrobial ActivityExhibits antibacterial and antifungal properties against pathogens
Glycoconjugate SynthesisKey intermediate in developing drugs targeting specific biological pathways

Comparison with Similar Compounds

Key Differences :

  • 6-Deoxy vs. Hydroxylated Sugars: L-Rhamnose and L-fucose are 6-deoxy sugars, enhancing hydrophobicity compared to D-mannose or D-galactose derivatives.
  • Anomeric Configuration: α-thioglycosides are more reactive in glycosylations than β-analogs due to stereoelectronic effects .

Protecting Group Strategies

Compound Name Protecting Groups Stability Deprotection Conditions
Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside Acetyl (OAc) Labile under basic conditions Mild bases (e.g., NH₃/MeOH)
Phenyl 2,3,5-Tri-O-benzyl-α-L-arabinofuranoside Benzyl (Bn) Stable under acidic/basic conditions H₂/Pd-C, harsh conditions
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside Acetyl (OAc) Similar to target compound Base-sensitive

Functional Impact :

  • Acetyl Groups : Provide moderate stability and ease of removal, ideal for stepwise syntheses.
  • Benzyl Groups: Offer superior stability but require harsher deprotection (e.g., hydrogenolysis), limiting compatibility with acid-sensitive substrates .

Reactivity in Glycosylation

Compound Name Leaving Group Glycosylation Efficiency Stereoselectivity
Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside Phenylthio (SPh) High (activates with NIS/TfOH) α-selectivity retained
Ethyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside Ethylthio (SEt) Moderate Lower reactivity vs. SPh
Phenyl 2-O-benzyl-1-thio-β-L-fucopyranoside Phenylthio (SPh) High β-selectivity due to C2 benzyl

Mechanistic Insights :

  • Phenylthio groups (SPh) exhibit superior leaving-group ability compared to ethylthio (SEt), enabling faster glycosylation under thiophilic activation (e.g., NIS/AgOTf) .
  • Steric effects from C2 substituents (e.g., benzyl in fucopyranoside) can override anomeric configuration, directing β-selectivity .

Spectroscopic and Physical Properties

NMR Data Comparison

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Phenyl 2,3,4-Tri-O-acetyl-α-L-rhamnopyranoside OAc CH₃: ~2.0–2.1; H-1 (α): ~5.3–5.4 OAc C=O: ~169–171; C-1: ~85–87
Phenyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside Bn CH₂: ~4.5–4.7; aromatic H: ~7.2–7.4 Bn C: ~127–138; C-1: ~82–84
Phenyl 2-O-benzyl-3,4-di-O-acetyl-β-L-fucopyranoside OAc CH₃: ~2.0; Bn CH₂: ~4.6 OAc C=O: ~170; C-1 (β): ~80–82

Notable Trends:

  • Acetyl groups produce distinct methyl singlets (~2.0 ppm) and carbonyl signals (~170 ppm), absent in benzyl-protected analogs.
  • Aromatic protons in benzyl groups appear as complex multiplets (~7.2–7.4 ppm), complicating spectral interpretation .

Chromatographic Behavior

Compound Name TLC Rf (Solvent System) Polarity Ranking
Phenyl 2,3,4-Tri-O-acetyl-α-L-rhamnopyranoside ~0.3–0.4 (CH₂Cl₂/MeOH 10:1) Moderate (due to OAc)
Phenyl 2,3,5-Tri-O-benzyl-α-L-arabinofuranoside ~0.32 (toluene/EtOAc 20:1) Low (hydrophobic Bn groups)
Phenyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside ~0.5 (hexane/EtOAc 1:1) High (polar OAc groups)

Biological Activity

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside (CAS 108740-74-5) is a glycosyl donor derived from rhamnose, exhibiting potential biological activities that merit detailed exploration. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H22O7SC_{18}H_{22}O_{7}S and a molecular weight of 382.43 g/mol. Its structure includes an acetylated thio-rhamnopyranoside moiety, which is crucial for its biological interactions.

PropertyValue
CAS Number108740-74-5
Molecular FormulaC₁₈H₂₂O₇S
Molecular Weight382.43 g/mol
PurityMinimum 95% by HPLC
Storage Conditions-20°C for long-term storage

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Research indicates that phenylethanoid glycosides (PhGs), to which this compound belongs, exhibit significant free radical scavenging activity. This property is essential in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of phenylethanoid glycosides. For instance, phenylethanoid glycosides derived from various plants have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may exert similar effects.

The biological activities of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
  • Modulation of Signaling Pathways : PhGs can influence various signaling pathways related to inflammation and cancer progression, potentially through the inhibition of NF-kB and MAPK pathways.
  • Gut Microbiota Interaction : The metabolism of phenylethanoid glycosides by gut microbiota can lead to the formation of bioactive metabolites that enhance their therapeutic effects .

Study on Antioxidant Activity

A study investigating the antioxidant properties of phenylethanoid glycosides found that these compounds significantly reduced oxidative stress markers in vitro. The research demonstrated that treatment with PhGs led to increased levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH), highlighting their protective role against oxidative damage.

Cancer Cell Proliferation Inhibition

Another relevant study focused on acteoside's effects on prostate cancer cells showed a dose-dependent inhibition of cell viability. The study utilized various assays to confirm apoptosis induction and cell cycle arrest at the G0/G1 phase . Although specific data on this compound is lacking, these findings underscore the potential for similar activity.

Q & A

Basic Research Questions

Q. How can the synthesis of Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside be optimized using protecting group strategies?

  • Methodological Answer : The synthesis often involves sequential protection of hydroxyl groups to ensure regioselective acetylation. For example, benzyl or pivaloyl groups are commonly used to block reactive hydroxyl positions temporarily. In a typical protocol, selective deprotection of the 6-OH group is achieved via acid hydrolysis, followed by acetylation under mild conditions (e.g., acetic anhydride in pyridine). Monitoring via TLC and 1H^{1}\text{H}-NMR ensures proper substitution patterns .

Q. What analytical techniques are critical for confirming the structure of this thioglycoside?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for verifying acetyl group placement and anomeric configuration. For example, the anomeric proton signal (δ ~5.5–6.0 ppm) and acetyl methyl protons (δ ~2.0–2.2 ppm) are diagnostic. X-ray crystallography can resolve conformational ambiguities, particularly the envelope conformation of the pyranosyl ring and equatorial positioning of acetyl groups .

Q. How do reaction conditions influence the stability of the thio-glycosidic bond during synthesis?

  • Methodological Answer : The thio-glycosidic bond is susceptible to hydrolysis under acidic or oxidative conditions. Stabilization requires inert atmospheres (e.g., nitrogen) and non-polar solvents (e.g., dichloromethane). Catalytic amounts of Lewis acids like BF3_3-Et2_2O can enhance glycosylation efficiency without compromising bond integrity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in anomeric selectivity during glycosylation reactions with this compound?

  • Methodological Answer : Competing α/β anomer formation can arise from solvent polarity or temperature variations. For instance, using acetonitrile as a solvent at −40°C favors α-selectivity due to its low dielectric constant stabilizing the oxocarbenium ion intermediate. Comparative 1H^{1}\text{H}-NMR and polarimetry studies of isolated anomers can clarify selectivity trends .

Q. How does the choice of protecting groups (acetyl vs. benzyl) impact glycosylation efficiency?

  • Methodological Answer : Acetyl groups are electron-withdrawing, reducing the nucleophilicity of adjacent hydroxyls and slowing glycosylation. In contrast, benzyl groups are sterically bulky but electron-donating, which can enhance reactivity. Kinetic studies using 13C^{13}\text{C}-labeling or competitive glycosylation assays (e.g., with glucosyl vs. rhamnosyl donors) provide quantitative insights into these effects .

Q. What strategies mitigate side reactions during deprotection of acetyl groups in multi-step syntheses?

  • Methodological Answer : Zemplén transesterification (NaOMe/MeOH) is standard but risks β-elimination if prolonged. A safer alternative is enzymatic deacetylation using lipases (e.g., Candida antarctica), which selectively cleave acetyl groups under neutral conditions. Monitoring via LC-MS ensures minimal degradation of the thioglycoside core .

Q. How can X-ray crystallography elucidate the conformational dynamics of this compound in glycosyltransferase studies?

  • Methodological Answer : Co-crystallization with glycosyltransferases (e.g., L-rhamnosyltransferases) reveals binding modes. Weak C–H⋯O interactions between acetyl groups and enzyme active sites are detectable at 100 K using synchrotron radiation. Molecular dynamics simulations complement crystallographic data to model flexible regions .

Data Analysis and Theoretical Frameworks

Q. How do conflicting NMR data on acetyl group orientations inform synthetic redesign?

  • Methodological Answer : Contradictory NOE correlations may indicate rotameric equilibria of acetyl groups. Variable-temperature NMR (VT-NMR) between 25°C and −60°C can "freeze" conformers for analysis. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model energetically favorable conformations .

Q. What theoretical models explain the compound’s role in glycosylation transition states?

  • Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations of glycosyl oxocarbenium intermediates highlight the stabilizing effect of the 1-thio group. The sulfur atom’s lower electronegativity compared to oxygen reduces charge density at the anomeric center, favoring α-configuration retention .

Tables

Key Experimental Parameters Impact on Synthesis References
Acetonitrile solvent at −40°CEnhances α-anomer selectivity
Zemplén deacetylation time >2 hoursRisk of β-elimination side reactions
Lipase-mediated deprotection (pH 7.0)Preserves thioglycoside stability
X-ray crystallography at 100 KResolves acetyl group conformations

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